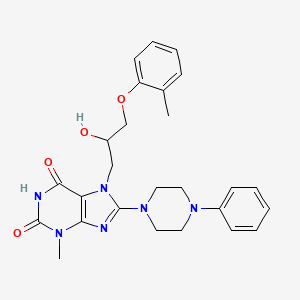

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O4/c1-18-8-6-7-11-21(18)36-17-20(33)16-32-22-23(29(2)26(35)28-24(22)34)27-25(32)31-14-12-30(13-15-31)19-9-4-3-5-10-19/h3-11,20,33H,12-17H2,1-2H3,(H,28,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNXNKSVRKIXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure that exhibits significant biological activity. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 417.4 g/mol. Its IUPAC name is 2-[[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl]amino]acetohydrazide. The structure features several functional groups that are critical for its biological activity, including hydroxy, tolyloxy, and piperazine moieties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The purine structure allows it to mimic natural substrates, potentially inhibiting enzyme activity by binding to active sites. This interaction can lead to various pharmacological effects, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid metabolism or signal transduction pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors due to the presence of the piperazine group, influencing neurological functions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study focused on PLK4 inhibition demonstrated that purine derivatives can effectively block centriole duplication in cancer cells, leading to cell cycle arrest and apoptosis . The mechanism involves disrupting normal mitotic processes, which is particularly relevant in cancer therapy.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for treating psychiatric disorders or neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have suggested that related purine derivatives possess antimicrobial properties. The presence of hydroxyl groups enhances solubility and bioavailability, which may improve efficacy against various bacterial strains . Further research is needed to elucidate the specific mechanisms behind these effects.

Case Studies and Research Findings

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities that make it a subject of interest in pharmacological research:

Antitumor Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines. Mechanistically, it activates caspases and modulates proteins from the Bcl-2 family, leading to programmed cell death.

Anti-inflammatory Effects

In vitro studies have demonstrated the compound's ability to reduce levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in managing inflammatory diseases such as arthritis or colitis.

Neuroprotective Properties

Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. This property could have implications for treating neurodegenerative disorders like Alzheimer's disease.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects against oxidative stress |

Antitumor Study

A study involving human breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers compared to control groups. This highlights its potential as an anticancer agent.

Anti-inflammatory Study

In a model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6. These findings suggest its potential utility in inflammatory conditions.

Neuroprotection Study

In vitro experiments with neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death compared to untreated controls. This suggests a protective role against neurodegeneration.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares the target compound with analogs sharing core structural motifs or substituents, based on evidence from pyrimidine-dione and spirodecane-dione derivatives.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Influence: The purine-2,6-dione core in the target compound differs from pyrimidine-dione (e.g., compounds 7–9) and spirodecane-dione (e.g., 13–14) scaffolds. Spirodecane-dione derivatives (13–14) show higher receptor subtype selectivity (e.g., D₂ vs. 5-HT₁A) compared to linear piperazine-linked purines, likely due to conformational rigidity .

Substituent Effects: The 8-(4-phenylpiperazin-1-yl) group in the target compound is structurally analogous to the piperazinylpropyl chains in compounds 13–13. However, its positioning on a purine core may reduce dopamine receptor affinity compared to spirodecane derivatives, as seen in prior studies .

Pharmacological Gaps: Direct comparative data for the target compound are unavailable.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : The synthesis involves multi-step pathways typical for purine derivatives. Core steps include:

- Purine core formation : Cyclization of imidazole and pyrimidine precursors under reflux conditions (e.g., using acetic anhydride as a solvent) .

- Functionalization : Sequential alkylation or aryloxypropyl group introduction via nucleophilic substitution. For example, coupling o-tolyloxypropyl groups to the purine scaffold using base-catalyzed reactions (e.g., K₂CO₃ in DMF) .

- Piperazine substitution : Reaction of the purine intermediate with 4-phenylpiperazine under catalytic conditions (e.g., DCC/DMAP) to form the final structure .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for o-tolyloxypropyl proton shifts; ¹³C NMR for carbonyl and aromatic carbons) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₆H₃₀N₆O₄) with <5 ppm error .

- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the hydroxypropyl side chain .

Advanced Research Questions

Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace o-tolyloxy with p-methoxyphenoxy or vary piperazine groups) to assess pharmacological impacts .

- In vitro assays : Test analogs against target enzymes (e.g., kinases, phosphodiesterases) using fluorescence polarization or radioligand binding assays. Compare IC₅₀ values to identify critical functional groups .

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with binding pockets, focusing on hydrogen bonding (hydroxypropyl group) and π-π stacking (phenylpiperazine) .

- Data Interpretation : Correlate reduced activity in analogs lacking the hydroxypropyl group with loss of hydrogen bonding to targets .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?

- Methodological Answer :

- Dose-response profiling : Conduct parallel assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) to identify concentration-dependent effects .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. For example, test if antiviral activity depends on viral polymerase inhibition versus host factor modulation .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 μM) and adjust for variations in assay conditions (e.g., cell type, incubation time) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) to improve aqueous solubility .

- Metabolic stability : Perform microsomal incubation (human/rat liver microsomes) to identify vulnerable sites (e.g., ester hydrolysis). Introduce methyl groups or fluorine atoms to block metabolism .

- Pharmacokinetic profiling : Administer via IV and oral routes in rodent models, then quantify plasma levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, and half-life to guide dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.